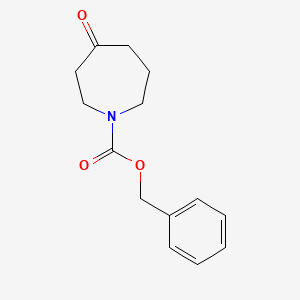
6-Bromo-2-tetralone
Vue d'ensemble
Description
6-Bromo-2-tetralone is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of tetralone, characterized by a bromine atom at the sixth position of the tetralone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from commercially available 2-tetralone. The process involves:
- Bromination of 2-tetralone using bromine and a catalyst.
- Purification of the product through recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1,2-dione.
Reduction: Reduction reactions can convert it to 6-bromo-2-tetralol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: this compound-1,2-dione.
Reduction: 6-Bromo-2-tetralol.
Substitution: Various substituted tetralones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-tetralone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential antidepressants and antitumor agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-tetralone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes. For example, it has been studied for its potential to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The bromine atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
- 6-Methoxy-2-tetralone
- 6-Fluoro-2-tetralone
- 6-Chloro-2-tetralone
Comparison: 6-Bromo-2-tetralone is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its methoxy, fluoro, and chloro analogs, this compound exhibits different reactivity patterns and biological activities. The bromine atom’s size and electronegativity influence its interactions with other molecules, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
6-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKDUFPSJWJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369939 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-35-1 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to 6-bromo-2-tetralone highlighted in the research?
A1: Two main synthetic approaches are discussed:
- Direct Synthesis: A novel method for synthesizing this compound involves a multi-step process starting with 6-bromo-1-tetralone. This method utilizes hydroboration, dehydration, epoxidation, and epoxide ring-opening reactions to achieve the desired product. This approach is described as high-efficiency, high-yield, and low-cost. []
- Utilization in Spirocycle Synthesis: this compound serves as a valuable starting material in the synthesis of bis-spirocycles and spiroindole derivatives. This synthetic route leverages Fischer indolization, ring-closing metathesis, and Suzuki-Miyaura cross-coupling reactions. []
Q2: Why is this compound a molecule of interest for organic synthesis?
A2: The presence of the bromine atom in the molecule makes it a versatile building block for further chemical modifications. This allows for the introduction of various substituents at the 6-position, leading to the creation of diverse chemical libraries. [] Additionally, the tetralone structure is found in many biologically active compounds, making this compound a useful intermediate in medicinal chemistry research.
Q3: Has the biotransformation of this compound been investigated?
A3: Yes, one study explored the use of an electrochemical bioreactor system for the biotransformation of this compound to 6-bromo-2-tetralol. While the abstract doesn't provide details on the results, it highlights the growing interest in utilizing biotransformation for modifying this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
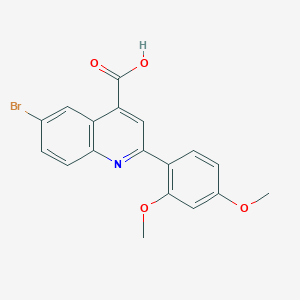
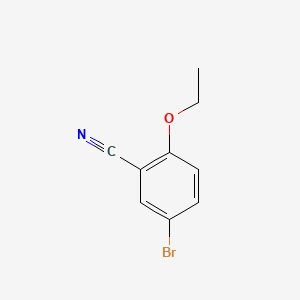

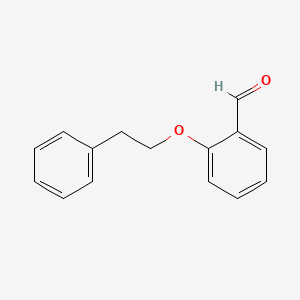
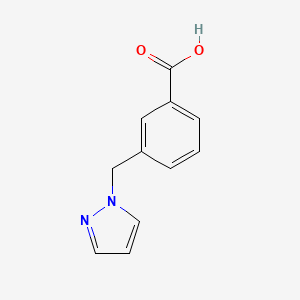

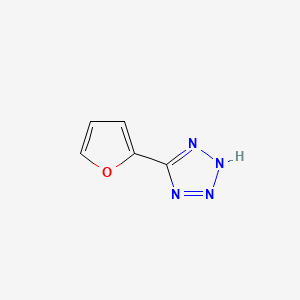
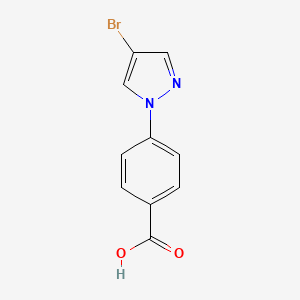

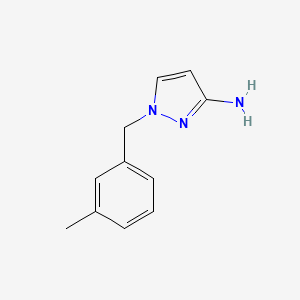
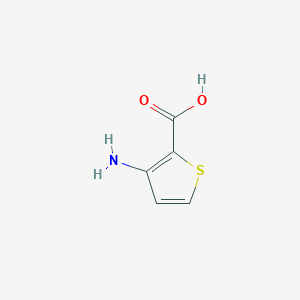

![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)
